Chromium;hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

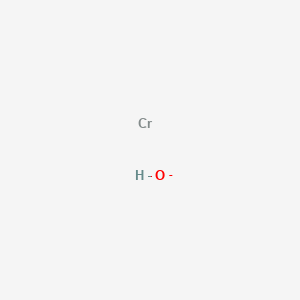

2D Structure

Properties

IUPAC Name |

chromium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H2O/h;1H2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSKIUZTIHBWFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHO- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12626-43-6 | |

| Record name | Chromium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12626-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Chromium(III) Hydroxide from Chromium(III) Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis of Chromium(III) hydroxide from Chromium(III) chloride. It details the fundamental chemical principles, provides comprehensive experimental protocols for common precipitation methods, and presents key quantitative data in a structured format for comparative analysis. The guide includes detailed visualizations of the reaction pathway and experimental workflow to facilitate a clear understanding of the synthesis process. This document is intended to serve as a practical resource for professionals engaged in materials science, catalysis, and drug development.

Introduction: The Chemistry of Chromium(III) Hydrolysis

Chromium(III) hydroxide, with the chemical formula Cr(OH)₃, is a gelatinous green inorganic compound of significant interest in various fields, including its use as a pigment, a mordant, and a catalyst for organic reactions.[1] In aqueous solutions, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[2] The synthesis of Chromium(III) hydroxide from Chromium(III) chloride (CrCl₃) is primarily achieved through a precipitation reaction involving the controlled hydrolysis of this aquated ion.[3]

The process is initiated by the addition of a base, which deprotonates the coordinated water molecules.[4][5] As the pH of the solution increases, this hydrolytic polymerization progresses, leading to the formation of hydroxo-bridged species and ultimately the precipitation of the insoluble, neutral Cr(OH)₃ complex.[2][4] The reaction is highly sensitive to conditions such as pH, temperature, and reactant concentration, which influence the physical and chemical properties of the final product.[2]

Synthesis Methodologies: Experimental Protocols

The most common and straightforward method for synthesizing Chromium(III) hydroxide is the controlled precipitation from an aqueous solution of a Chromium(III) salt, such as Chromium(III) chloride, by adding a base.[1] Below are detailed protocols using two common precipitating agents: sodium hydroxide and ammonia.

Protocol 1: Precipitation with Sodium Hydroxide (NaOH)

This method utilizes a strong base to induce rapid precipitation of Chromium(III) hydroxide.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)[3]

-

Sodium hydroxide (NaOH)[3]

-

Distilled or deionized water[3]

-

Reaction vessel (e.g., beaker)[3]

-

Magnetic stirrer and stir bar[3]

-

pH meter[6]

-

Filtration apparatus (e.g., Büchner funnel and flask)[3]

-

Drying oven or desiccator[3]

Procedure:

-

Prepare Chromium Chloride Solution: Dissolve a known quantity of Chromium(III) chloride hexahydrate in distilled water to create a solution of the desired concentration.[3][6]

-

Prepare Sodium Hydroxide Solution: In a separate vessel, prepare an aqueous solution of sodium hydroxide.[3]

-

Precipitation: While vigorously stirring the chromium chloride solution, slowly add the sodium hydroxide solution dropwise.[3][6] A grayish-green, gelatinous precipitate of Chromium(III) hydroxide will form.[3][7][8]

-

pH Monitoring and Control: Continuously monitor the pH of the mixture. Continue adding the base until the pH becomes basic, ensuring the complete precipitation of chromium ions.[3] The final pH is a critical parameter that influences the product's characteristics.[6]

-

Aging the Precipitate: After reaching the target pH, continue stirring the mixture for a specified period to allow the reaction to complete and the precipitate to age.[6]

-

Filtration and Washing: Collect the precipitate by filtration.[3][6] Wash the collected solid several times with distilled water to remove soluble byproducts, such as sodium chloride.[3]

-

Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-100°C) until a constant weight is achieved.[3][6][9] The resulting product is a hydrated form of Chromium(III) hydroxide.[7]

Protocol 2: Precipitation with Aqueous Ammonia (NH₄OH)

This method uses a weak base, which can offer different particle characteristics.

Materials:

-

Chromium(III) chloride (CrCl₃) or its hydrate[1]

-

Concentrated aqueous ammonia (Ammonia water)[10]

-

Distilled or deionized water[10]

-

Reaction vessel[9]

-

Heating and stirring apparatus[9]

-

Filtration apparatus (Büchner funnel)[10]

Procedure:

-

Prepare Chromium Chloride Solution: Prepare an aqueous solution of Chromium(III) chloride.

-

Heating: Heat the solution to boiling while stirring continuously.[9][10]

-

Precipitation: Slowly add concentrated ammonia water to the boiling solution.[9][10] It is crucial to avoid a large excess of ammonia, as chromium can form soluble complex ammines.[10]

-

Completion and Filtration: The precipitated Chromium(III) hydroxide is collected via suction filtration.[10]

-

Washing: Wash the precipitate thoroughly with several portions of boiling water to remove impurities.[10]

-

Drying: Dry the washed product in a desiccator or oven to obtain the final solid.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of Chromium(III) hydroxide. These values are representative and can be adjusted to achieve desired product characteristics.

| Parameter | Method 1: NaOH Precipitation | Method 2: Ammonia Precipitation | Source(s) |

| CrCl₃ Solution | Concentration can be varied based on desired product characteristics. | A solution is prepared from CrCl₃ or its hydrate. | [6],[1] |

| Precipitating Agent | Aqueous Sodium Hydroxide (NaOH) | Concentrated Ammonia Water (NH₄OH) | [3],[10] |

| Reaction Temperature | Typically Room Temperature, can be controlled. | Heated to boiling. | [6],[9][10] |

| Final pH | Basic pH to ensure complete precipitation. | A slight excess of ammonia is used. | [3],[10] |

| Washing Solvent | Distilled Water | Boiling Distilled Water | [3],[10] |

| Drying Temperature | 60-100°C | Not specified, typically dried in a desiccator. | [6],[9][10] |

| Product Appearance | Grayish-green or green gelatinous precipitate. | Green precipitate. | [1][3][7] |

Visualizing the Synthesis

Diagrams created using the DOT language provide a clear visual representation of the chemical pathway and the experimental process.

Chemical Reaction Pathway

The fundamental reaction involves the displacement of chloride ions and the formation of the hydroxide precipitate.

Caption: General reaction for the synthesis of Chromium(III) hydroxide.

Experimental Workflow

This diagram outlines the sequential steps involved in the laboratory synthesis of Chromium(III) hydroxide.

Caption: Step-by-step workflow for Chromium(III) hydroxide synthesis.

Characterization of Synthesized Chromium(III) Hydroxide

To confirm the identity, purity, and structure of the synthesized product, several analytical techniques can be employed.

-

Powder X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the dried powder.[6]

-

Thermogravimetric Analysis (TGA): Quantifies the loss of lattice and coordinated water, and observes the decomposition of the hydroxide to chromium oxide at elevated temperatures.[6]

-

Elemental Analysis: Can be used to confirm the elemental composition of the final product.[11]

Conclusion

The synthesis of Chromium(III) hydroxide from Chromium(III) chloride via precipitation is a well-established and adaptable method. By carefully controlling key experimental parameters such as the choice of precipitating agent, pH, and temperature, researchers can tailor the properties of the resulting material. The protocols and data provided in this guide offer a solid foundation for the reproducible synthesis and further investigation of this versatile chromium compound for applications in research and development.

References

- 1. Chromium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. issr.edu.kh [issr.edu.kh]

- 9. chromium(iii)hydroxide [chembk.com]

- 10. prepchem.com [prepchem.com]

- 11. Emerging oxidized and defective phases in low-dimensional CrCl3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Amorphous Chromium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of amorphous chromium hydroxide, Cr(OH)₃. The information presented herein is intended to support research and development activities where this compound's characteristics are of interest. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key characterization techniques.

Physical Properties

Amorphous chromium hydroxide is a gelatinous, green inorganic compound.[1] Unlike its crystalline counterparts, it lacks long-range atomic order, a characteristic that significantly influences its physical behavior.[1][2] This amorphous nature is typically confirmed by the absence of sharp peaks in its X-ray diffraction (XRD) pattern, which instead shows broad halos.[3][4]

Summary of Physical Properties

The key physical properties of amorphous chromium hydroxide are summarized in the table below.

| Property | Value | Notes |

| Chemical Formula | Cr(OH)₃ | |

| Molar Mass | 103.017 g·mol⁻¹ | [1] |

| Appearance | Green, gelatinous precipitate | [1][5] |

| Density | 3.11 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1][6][7] |

| Water Solubility Product (Ksp) | 6.3 × 10⁻³¹ at 25 °C | [8] |

| Point of Zero Charge (PZC) | pH 6.7 - 8.4 | The PZC can be influenced by the surrounding electrolyte.[9] |

Chemical Properties

The chemical behavior of amorphous chromium hydroxide is largely defined by its amphoteric nature and its thermal instability.

Amphoterism

Amorphous chromium hydroxide is amphoteric, meaning it dissolves in both strong acids and strong alkalis.[1][2][6][10][11] In acidic solutions, it acts as a base, reacting to form the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[9][12] In the presence of a strong base, it acts as an acid, forming complexes such as the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻, or the tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻.[9][12]

Thermal Decomposition

Upon heating, amorphous chromium hydroxide undergoes dehydration and thermal decomposition. The process occurs in several stages, with the final product being crystalline chromium(III) oxide (Cr₂O₃). The dehydration of amorphous chromium hydroxide has been observed to occur at temperatures of 70 °C, 289 °C, 406 °C, and 443 °C.[3] The crystallization of Cr₂O₃ from the amorphous precursor typically occurs at a sharp exothermic peak between 410 and 420 °C when heated in air.[1][4] This crystallization temperature can be shifted to around 600 °C when heating is performed in an inert atmosphere, such as argon.[1][4]

Solubility Profile

The solubility of amorphous chromium hydroxide is highly dependent on pH. It exhibits its minimum solubility in the neutral pH range and becomes more soluble in strongly acidic or alkaline conditions.

| pH | Solubility (mg/L) | Notes |

| > 4 | Moderately soluble | [10] |

| 4 | ~ 520 | [10] |

| 6.8 - 11.5 | Insoluble (~ 0.005) | [10] |

| > 11.5 - 14 | Slightly soluble | [10] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of amorphous chromium hydroxide.

Synthesis of Amorphous Chromium Hydroxide

Principle: Amorphous chromium hydroxide is synthesized via a precipitation reaction by adding a base to an aqueous solution of a trivalent chromium salt.

Materials:

-

Chromium(III) chloride (CrCl₃) or Chromium(III) nitrate (Cr(NO₃)₃)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven or desiccator

Procedure:

-

Prepare an aqueous solution of a chromium(III) salt (e.g., 0.1 M CrCl₃).

-

While stirring the chromium salt solution, slowly add a basic solution (e.g., 0.1 M NH₄OH) dropwise.

-

A gelatinous green precipitate of chromium hydroxide will form. Continue adding the base until the pH of the solution is between 7 and 8.[1]

-

Continue stirring the suspension for a period to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel and wash it several times with deionized water to remove any soluble byproducts.

-

Dry the resulting solid in an oven at a low temperature (e.g., 60-70 °C) or in a desiccator to obtain amorphous chromium hydroxide.[8]

Characterization by X-ray Diffraction (XRD)

Principle: XRD is used to confirm the amorphous nature of the synthesized chromium hydroxide. Crystalline materials produce a pattern of sharp diffraction peaks, while amorphous materials produce a pattern with broad, diffuse halos.[3][4]

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Grind the dried amorphous chromium hydroxide sample to a fine powder.

-

Mount the powder on a sample holder.

-

Set the diffractometer to scan over a 2θ range of approximately 10° to 80°.

-

The resulting diffractogram for amorphous chromium hydroxide will show broad humps and an absence of sharp Bragg peaks, confirming its non-crystalline structure.

Thermal Analysis (TGA/DTA)

Principle: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of amorphous chromium hydroxide. TGA measures the change in mass as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material.

Instrumentation:

-

Simultaneous TGA/DTA instrument.

Procedure:

-

Place a small, known amount of the amorphous chromium hydroxide sample into an alumina or platinum crucible.

-

Heat the sample from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[1]

-

The TGA curve will show mass loss steps corresponding to dehydration.

-

The DTA curve will show endothermic peaks associated with dehydration and a sharp exothermic peak corresponding to the crystallization of Cr₂O₃.[1]

Determination of the Point of Zero Charge (PZC)

Principle: The PZC is the pH at which the surface of the chromium hydroxide particles has a net neutral charge. The batch equilibration method is a common technique for its determination.

Materials:

-

Amorphous chromium hydroxide

-

A series of buffer solutions with a range of pH values

-

An inert electrolyte solution (e.g., 0.01 M NaCl)

-

pH meter

-

Shaker or stirrer

Procedure:

-

Prepare a series of solutions with a fixed concentration of the inert electrolyte and varying initial pH values.

-

Add a known amount of amorphous chromium hydroxide to each solution.

-

Agitate the suspensions for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Measure the final pH of each suspension.

-

Plot the change in pH (ΔpH = final pH - initial pH) against the initial pH.

-

The point where the curve intersects the line ΔpH = 0 is the Point of Zero Charge.

Visualizations

The following diagrams illustrate key processes and properties of amorphous chromium hydroxide.

Caption: Workflow for the synthesis of amorphous chromium hydroxide.

Caption: Amphoteric reactions of amorphous chromium hydroxide.

Caption: Thermal decomposition pathway of amorphous chromium hydroxide.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 3. quora.com [quora.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. youtube.com [youtube.com]

- 6. akjournals.com [akjournals.com]

- 7. youtube.com [youtube.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of Chromium (III) Hydroxide Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) hydroxide, Cr(OH)₃, is an inorganic compound of significant interest in various fields, including catalysis, pigment production, and as a precursor in the synthesis of other chromium compounds. Its utility is intrinsically linked to its structural properties, which can vary from amorphous to crystalline forms. The existence of distinct polymorphs, analogous to the well-characterized polymorphs of aluminum hydroxide (e.g., gibbsite, bayerite), has been a subject of investigation, though the crystal chemistry of chromium (III) hydroxide is less understood. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure of chromium (III) hydroxide polymorphs, detailing their synthesis, characterization, and structural data.

Polymorphism in Chromium (III) Hydroxide

Chromium (III) hydroxide predominantly exists in two main forms: an amorphous, gelatinous precipitate and a more ordered, crystalline phase.[1][2] The amorphous form is the most commonly encountered, typically obtained by precipitation from aqueous solutions of chromium (III) salts.[1][3] Upon aging or hydrothermal treatment, this amorphous precursor can transform into a crystalline structure.[3]

While the existence of multiple, well-defined crystalline polymorphs of Cr(OH)₃ akin to gibbsite and bayerite is not as definitively established as for Al(OH)₃, the literature suggests the formation of crystalline hydrated chromium (III) hydroxide, often denoted as Cr(OH)₃·nH₂O.[4] One study has identified a crystalline phase with the approximate molecular formula Cr(OH)₃·3H₂O, which exhibits a tendency to convert to a more stable amorphous phase.[4]

Crystal Structure of Known Crystalline Phases

Detailed single-crystal X-ray diffraction data for chromium (III) hydroxide polymorphs is scarce in the literature. Most structural information is derived from powder X-ray diffraction (XRD) data, often in conjunction with Rietveld refinement.

One identified crystalline phase is a hydrated chromium (III) hydroxide, Cr(OH)₃·H₂O, which has been reported to crystallize in the monoclinic system with the space group Pm. The structure consists of CrO₆ octahedra that share edges.

Table 1: Crystallographic Data for a Crystalline Hydrated Chromium (III) Hydroxide Polymorph

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pm |

| Bond Distances (Å) | |

| Cr-O | 2.02 - 2.12 |

Data for Cr(OH)₃·H₂O.

The structure of chromium (III) hydroxide is analogous to that of aluminum hydroxide, which is composed of stacked sheets of linked octahedra.[5] In these structures, each metal ion is coordinated to six hydroxide groups, and each hydroxide group is shared by two metal octahedra.

Experimental Protocols

The synthesis of chromium (III) hydroxide polymorphs is highly dependent on the experimental conditions, with factors such as pH, temperature, concentration of reactants, and aging time playing a crucial role in determining the crystallinity and phase of the final product.

Synthesis of Amorphous Chromium (III) Hydroxide

Amorphous Cr(OH)₃ is typically prepared by precipitation from a chromium (III) salt solution by the addition of a base.

Protocol 3.1.1: Precipitation from Chromium (III) Nitrate

-

Materials:

-

Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

-

-

Procedure:

-

Prepare a 0.1 M solution of Cr(NO₃)₃·9H₂O in deionized water.

-

Slowly add NH₄OH solution dropwise to the chromium nitrate solution while stirring vigorously.

-

Monitor the pH of the solution. Continue adding the base until a pH of 7-8 is reached, leading to the formation of a gelatinous green precipitate.[3]

-

Age the precipitate in the mother liquor for a specified time (e.g., 24 hours) at room temperature.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate repeatedly with deionized water to remove any unreacted salts.

-

Dry the resulting amorphous chromium (III) hydroxide at a low temperature (e.g., 60 °C) in an oven.

-

Synthesis of Crystalline Chromium (III) Hydroxide

Crystalline forms of Cr(OH)₃ are generally obtained through the aging of the amorphous precipitate or by hydrothermal methods.

Protocol 3.2.1: Aging of Amorphous Precipitate

-

Procedure:

-

Prepare amorphous Cr(OH)₃ as described in Protocol 3.1.1.

-

Instead of immediate drying, the precipitate is aged in the mother liquor for an extended period (e.g., several days to weeks) at a controlled temperature (e.g., room temperature or slightly elevated).

-

The aged precipitate is then filtered, washed, and dried as described previously. The aging process allows for the slow transformation of the amorphous solid into a more crystalline form.[6]

-

Protocol 3.2.2: Hydrothermal Synthesis

Hydrothermal treatment can promote the crystallization of amorphous chromium hydroxide.

-

Materials:

-

Amorphous Cr(OH)₃

-

Deionized water

-

-

Procedure:

-

Prepare a suspension of amorphous Cr(OH)₃ in deionized water.

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150-200 °C) for a defined duration (e.g., 24-48 hours).[7]

-

After cooling to room temperature, the crystalline product is collected by filtration, washed with deionized water, and dried.

-

Characterization Techniques

The structural characterization of chromium (III) hydroxide polymorphs relies on a combination of analytical techniques.

Table 2: Key Characterization Techniques and Their Applications

| Technique | Application |

| Powder X-ray Diffraction (XRD) | Determination of the crystalline phase, lattice parameters, space group, and crystallite size.[8] |

| Rietveld Refinement | Quantitative analysis of powder XRD data to refine crystal structure parameters.[9] |

| Transmission Electron Microscopy (TEM) | Imaging the morphology and particle size of the hydroxide particles. High-resolution TEM can provide information on the crystal lattice. |

| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology and particle aggregation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (O-H and Cr-O bonds) and assessment of the degree of hydration.[1] |

| Thermogravimetric Analysis (TGA) | Determination of the water content and thermal stability of the hydroxide.[1] |

| Extended X-ray Absorption Fine Structure (EXAFS) | Probing the local atomic environment around the chromium atoms, including coordination number and bond distances, particularly useful for amorphous or poorly crystalline materials.[10] |

Logical Relationships and Experimental Workflows

The synthesis of a specific chromium (III) hydroxide polymorph is a result of a controlled sequence of experimental steps and the interplay of various parameters.

Caption: General workflow for the synthesis of chromium (III) hydroxide polymorphs.

The choice of the post-precipitation processing step is critical in determining the final structure. Direct drying of the initial precipitate typically yields amorphous Cr(OH)₃. In contrast, aging or hydrothermal treatment promotes crystallization.

Caption: Workflow for the characterization of chromium (III) hydroxide polymorphs.

Conclusion

The study of chromium (III) hydroxide polymorphs reveals a complex system dominated by an amorphous phase, with crystalline forms accessible through controlled synthesis conditions such as aging and hydrothermal treatment. While direct crystallographic evidence for a variety of distinct polymorphs remains an area of active research, the analogy to the aluminum hydroxide system provides a valuable framework for understanding the potential structures. The detailed experimental protocols and characterization workflows presented in this guide offer a solid foundation for researchers and scientists to explore the synthesis and structural elucidation of these important materials. Further investigations, particularly employing single-crystal X-ray diffraction and advanced techniques like neutron diffraction, will be crucial in fully mapping the polymorphic landscape of chromium (III) hydroxide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Synthesis, characterization and stability of Cr(III) and Fe(III) hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rruff.net [rruff.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Chromium Hydroxide to Chromium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of chromium (III) hydroxide (Cr(OH)₃) into chromium (III) oxide (Cr₂O₃), a process of significant interest for the synthesis of this technologically important material. This document details the underlying chemical transformations, experimental protocols for synthesis and decomposition, and the characterization of the resulting oxide product.

Introduction

Chromium (III) oxide (Cr₂O₃), also known as chromia, is a highly stable inorganic compound with a wide range of applications, including as a pigment, catalyst, and in the production of high-temperature resistant materials.[1] One of the common methods for synthesizing Cr₂O₃ nanoparticles is through the thermal decomposition of chromium (III) hydroxide.[2][3] This process involves the controlled heating of chromium hydroxide, which results in the sequential removal of water and the subsequent crystallization of the oxide phase. The properties of the final Cr₂O₃, such as particle size and surface area, are highly dependent on the characteristics of the initial hydroxide precursor and the conditions of the thermal treatment.[4]

The Thermal Decomposition Pathway

The thermal decomposition of chromium (III) hydroxide is not a single-step process but rather a series of transformations involving dehydration and dehydroxylation. The overall balanced chemical equation for the complete decomposition is:

2 Cr(OH)₃(s) → Cr₂O₃(s) + 3 H₂O(g) [5][6]

The process can be broadly divided into the following stages:

-

Dehydration: This initial stage involves the removal of physically adsorbed and loosely bound water from the chromium hydroxide precipitate. This typically occurs at relatively low temperatures, starting from 70-105°C, depending on whether the hydroxide is amorphous or crystalline.[6][7]

-

Dehydroxylation and Intermediate Formation: As the temperature increases, the hydroxide groups begin to decompose, leading to the formation of water vapor. This stage often proceeds through the formation of an intermediate chromium oxyhydroxide (CrOOH).[6][7] Studies have shown a significant dehydration event around 289°C, corresponding to the loss of one water molecule to form CrOOH.[7]

-

Crystallization of Chromium Oxide: At higher temperatures, the intermediate species decompose to form the final stable residue, chromium (III) oxide. The crystallization into the α-Cr₂O₃ (eskolaite) phase is typically observed at temperatures between 400°C and 600°C.[1][7] The final disappearance of hydroxyl groups, as observed by FT-IR, occurs by 600°C.[7]

It is important to note that under certain conditions, particularly in an oxidizing atmosphere or in the presence of certain salts, intermediate compounds containing hexavalent chromium (Cr(VI)), such as CrO₃, may be formed.[8][9] However, these are typically reduced back to Cr₂O₃ at temperatures above 400°C.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal decomposition of chromium hydroxide and the characterization of the resulting chromium oxide.

Table 1: Thermal Decomposition Stages of Chromium Hydroxide

| Decomposition Stage | Temperature Range (°C) (Amorphous) | Temperature Range (°C) (Nanocrystalline) | Evolved Gaseous Products | Solid Residue |

| Dehydration (loss of adsorbed H₂O) | 70 - 150 | 105 - 150 | H₂O | Cr(OH)₃·nH₂O |

| Dehydroxylation (Intermediate Formation) | 289 - 406 | 289 | H₂O | CrOOH |

| Final Decomposition & Crystallization | 406 - 600 | 409 - 600 | H₂O | α-Cr₂O₃ |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere.[6][7]

Table 2: Properties of Chromium Oxide (Cr₂O₃) Obtained by Thermal Decomposition

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystal Phase |

| 360 | ~20 | Cr₂O₃ |

| 825 | ~100 | Cr₂O₃ |

| 600 | 20 - 70 | Hexagonal (α-Cr₂O₃) |

Data compiled from various synthesis and calcination conditions.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of chromium hydroxide and its subsequent thermal decomposition and characterization.

Synthesis of Chromium (III) Hydroxide by Precipitation

This protocol describes a common method for synthesizing chromium (III) hydroxide from a chromium salt solution by precipitation with a base.[2][3]

Materials:

-

Chromium (III) sulfate (Cr₂(SO₄)₃) or Chromium (III) chloride (CrCl₃·6H₂O)

-

Ammonium hydroxide (NH₄OH) solution or Sodium hydroxide (NaOH) solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Chromium Salt Solution: Prepare a 0.1 M solution of the chromium salt (e.g., Cr₂(SO₄)₃) in deionized water. For example, dissolve the appropriate amount of the salt in 500 mL of deionized water in a beaker.[2]

-

Precipitation: Place the beaker on a magnetic stirrer and begin stirring the solution. Slowly add the ammonium hydroxide or sodium hydroxide solution dropwise to the chromium salt solution.

-

pH Control: Continuously monitor the pH of the solution. Continue adding the base until the pH of the solution reaches approximately 10. A gelatinous, gray-green precipitate of chromium (III) hydroxide will form.[2][10]

-

Filtration and Washing: Separate the precipitate from the solution by vacuum filtration using a Büchner funnel. Wash the precipitate several times with hot deionized water to remove any soluble by-products.[11]

-

Drying: Transfer the washed precipitate to a watch glass or petri dish and dry it in an oven at a low temperature, for instance, 70°C, for 24 hours to obtain the chromium (III) hydroxide powder.[2]

Thermal Decomposition and Characterization

This section outlines the procedures for the thermal analysis of the synthesized chromium hydroxide and the characterization of the resulting chromium oxide.

Objective: To determine the thermal stability, decomposition temperatures, and mass loss associated with the conversion of Cr(OH)₃ to Cr₂O₃.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the dried chromium hydroxide powder (typically 5-10 mg) into an inert crucible (e.g., alumina).[5][12]

-

Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[5]

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 800-1000°C. A constant heating rate, typically 10°C/min, is applied.[5]

-

Data Acquisition: Continuously record the sample mass and the heat flow as a function of temperature. The resulting TGA curve will show mass loss at different temperature ranges, and the DSC curve will indicate whether the transitions are endothermic or exothermic.

Objective: To identify the crystalline phases present in the solid residue after thermal decomposition and to determine the crystallite size.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Sample Preparation: The chromium oxide powder obtained after calcination is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specified 2θ range (e.g., 20° to 80°).

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.

Objective: To investigate the morphology, particle size, and aggregation of the synthesized chromium oxide nanoparticles.

Instrumentation: A scanning electron microscope.

Methodology:

-

Sample Preparation: A small amount of the chromium oxide powder is mounted on an SEM stub using conductive adhesive tape. The sample is then coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

-

Imaging: The sample is introduced into the SEM chamber, and the electron beam is scanned across the surface to generate high-resolution images of the sample's topography.

Visualizations

Signaling Pathway of Thermal Decomposition

Caption: The multi-step thermal decomposition pathway of chromium hydroxide to chromium oxide.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and characterization of Cr₂O₃.

References

- 1. benchchem.com [benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and structure characterization of chromium oxide prepared by solid thermal decomposition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Thermal decomposition, structural changes and surface properties of chromium oxide gel | Semantic Scholar [semanticscholar.org]

- 9. Oxidation behavior of Cr(III) during thermal treatment of chromium hydroxide in the presence of alkali and alkaline earth metal chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. epfl.ch [epfl.ch]

Spectroscopic Fingerprints of Chromium Hydroxide: A Technical Guide to FTIR and Raman Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of chromium hydroxide, focusing on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details experimental protocols, presents quantitative data in a structured format, and visualizes workflows for the characterization of this inorganic compound, which is of significant interest in various scientific and industrial fields, including catalysis and materials science.

Introduction to the Vibrational Spectroscopy of Chromium Hydroxide

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of materials. Both FTIR and Raman spectroscopy measure the vibrational modes of a molecule, which are specific to its chemical bonds and symmetry. In the context of chromium hydroxide [Cr(OH)₃], these techniques are invaluable for identifying the compound, assessing its purity, and understanding its structural properties, including the nature of the hydroxyl groups and the chromium-oxygen bonds.

FTIR spectroscopy relies on the absorption of infrared radiation by a molecule at frequencies corresponding to its vibrational modes. This technique is particularly sensitive to polar bonds, such as the O-H and Cr-O bonds present in chromium hydroxide.

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a frequency shift that corresponds to the vibrational modes of the molecule. Raman spectroscopy is highly sensitive to non-polar and symmetric bonds and provides complementary information to FTIR.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the synthesis of chromium hydroxide and its subsequent analysis by FTIR and Raman spectroscopy.

Synthesis of Chromium (III) Hydroxide

A common method for synthesizing chromium (III) hydroxide is through precipitation from a chromium (III) salt solution by the addition of a base.[1][2]

Materials:

-

Chromium (III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

-

Deionized water

-

Beakers, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Prepare a solution of the chromium (III) salt in deionized water (e.g., 0.1 M).

-

While stirring the chromium salt solution, slowly add the base solution dropwise.

-

A gelatinous, greenish precipitate of chromium (III) hydroxide will form.[3]

-

Continue adding the base until the pH of the solution is in the neutral to slightly alkaline range (pH 7-9) to ensure complete precipitation.

-

Age the precipitate by stirring the suspension for a period (e.g., 1 hour) to improve filterability.

-

Filter the precipitate using a Büchner funnel and wash it several times with deionized water to remove any soluble impurities.

-

Dry the resulting chromium (III) hydroxide powder in an oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition to chromium oxide.

FTIR Spectroscopy Analysis

For the analysis of solid chromium hydroxide powder, the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are commonly employed.[4][5]

2.2.1. ATR-FTIR Method

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation: A small amount of the dried chromium hydroxide powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[6]

-

Place the chromium hydroxide powder on the crystal and apply pressure using the built-in clamp to ensure good contact.

-

Collect the sample spectrum.

-

-

Typical Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

2.2.2. KBr Pellet Method

-

Instrumentation: A Fourier-Transform Infrared spectrometer and a hydraulic press for pellet preparation.

-

Sample Preparation:

-

Thoroughly grind a small amount of the chromium hydroxide sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum with an empty sample holder.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

-

Typical Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans.

-

Raman Spectroscopy Analysis

Raman spectroscopy of solid chromium hydroxide powder is typically performed using a micro-Raman spectrometer.

-

Instrumentation: A Raman spectrometer equipped with a microscope, a laser excitation source, and a sensitive detector (e.g., a CCD camera).

-

Sample Preparation: A small amount of the chromium hydroxide powder is placed on a microscope slide or in a shallow well plate.[7]

-

Data Acquisition:

-

Place the sample on the microscope stage and focus on the area of interest.

-

Select the laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser may be critical to avoid fluorescence from the sample or impurities.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing thermal degradation of the sample. It is important to note that laser-induced transformation of Cr(OH)₃ to Cr₂O₃ can occur at high laser powers.[8]

-

Collect the Raman spectrum.

-

-

Typical Instrument Parameters:

-

Laser Wavelength: 532 nm (green) is a common choice.[9]

-

Laser Power: Kept low (e.g., < 1 mW on the sample) to prevent degradation.

-

Spectral Range: 100 - 4000 cm⁻¹

-

Spectral Resolution: 2-4 cm⁻¹

-

Acquisition Time: Varies depending on the sample's Raman scattering efficiency, typically ranging from a few seconds to several minutes per accumulation.

-

Quantitative Data Presentation

The following tables summarize the characteristic vibrational bands observed in the FTIR and Raman spectra of chromium (III) hydroxide. The peak positions can vary slightly depending on the crystallinity, hydration state, and synthesis method of the material.

Table 1: FTIR Spectral Data for Chromium (III) Hydroxide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3400 | Broad, Strong | O-H stretching vibrations of hydroxyl groups and adsorbed water | [10] |

| ~1630 | Medium | H-O-H bending vibration of adsorbed or intercalated water | [11] |

| ~1384 | Medium | δ(Cr-O-H) bending mode | [12] |

| ~1050 | Weak | δ(Cr-O-H) bending mode | [13] |

| 800 - 1000 | Medium | Cr-OH-Cr bending vibrations in polymeric structures | [13] |

| ~536 | Strong | Cr-O-H bending modes | [12] |

| Below 600 | Strong | Cr-O stretching vibrations | [10] |

Table 2: Raman Spectral Data for Chromium (III) Hydroxide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~855 | Characteristic | Amorphous Cr(OH)₃ | [12] |

| ~550 | Broad, Strong | Symmetric stretching of Cr-O-Cr in trivalent chromium compounds | [8] |

| ~536 | Strong | Cr-O-H bending modes | [12] |

| Below 400 | Medium | Lattice vibrations and O-Cr-O bending modes | [14] |

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for the spectroscopic characterization of chromium hydroxide.

Caption: Experimental workflow for the synthesis and FTIR analysis of chromium hydroxide.

Caption: Experimental workflow for the synthesis and Raman analysis of chromium hydroxide.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of chromium hydroxide. This guide has provided detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, along with tabulated quantitative data of its characteristic vibrational modes. The visualized workflows offer a clear and logical representation of the experimental procedures. By following these guidelines, researchers, scientists, and drug development professionals can obtain reliable and reproducible spectroscopic data for the comprehensive characterization of chromium hydroxide in their respective applications.

References

- 1. youtube.com [youtube.com]

- 2. CN102143916A - The production method of chromium hydroxide - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. THE PULSAR Engineering [thepulsar.be]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Geochemical Behavior of Chromium Hydroxide in Natural Waters: A Technical Guide

Abstract

Chromium's presence and behavior in natural waters are of significant environmental interest due to the contrasting toxicological and mobility profiles of its two predominant oxidation states: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). This technical guide provides an in-depth examination of the geochemical behavior of chromium (III) hydroxide (Cr(OH)₃), the primary solid phase that controls the solubility and mobility of Cr(III) in most aquatic systems. The formation, stability, and dissolution of chromium hydroxide are critically influenced by a range of physicochemical parameters, most notably pH and redox potential (Eh). This document details these controlling factors, summarizes key quantitative data, outlines established experimental protocols for chromium speciation and solubility analysis, and presents visual workflows and pathways to aid researchers, scientists, and environmental professionals in understanding and predicting the fate of chromium in natural waters.

Introduction

Chromium is a naturally occurring transition metal found in rocks, soils, and biological materials.[1] In aquatic environments, it exists almost exclusively in two stable oxidation states: Cr(III) and Cr(VI).[1][2] The speciation of chromium is of paramount importance because it dictates its environmental impact. Cr(VI) species, such as chromate (CrO₄²⁻), are highly soluble, mobile, and recognized as toxic and carcinogenic.[2][3][4] In contrast, Cr(III) is considered an essential micronutrient at trace levels and is significantly less toxic and less mobile, primarily due to its tendency to precipitate as chromium (III) hydroxide (Cr(OH)₃) under the pH conditions typical of most natural waters.[2][3]

The geochemical behavior of chromium hydroxide is therefore the central control on the fate and transport of Cr(III). Understanding the processes of its precipitation, dissolution, and interaction with other environmental components is crucial for assessing chromium contamination and developing effective remediation strategies.

Physicochemical Properties of Chromium Hydroxide

Chromium (III) hydroxide is an amphoteric compound, meaning it can react as either an acid or a base.[5][6] This property is fundamental to its variable solubility across different pH ranges. In aqueous systems, the precipitate is often a hydrated, amorphous solid, which may age over time to form more crystalline structures.[5][7] The exact molecular formula is often represented as Cr(OH)₃·xH₂O.[7] The amorphous form is generally considered more stable and less soluble than freshly precipitated, crystalline forms.[7][8]

The solubility of chromium hydroxide is defined by its solubility product constant (Ksp), which represents the equilibrium between the solid and its dissolved ions. Reported Ksp values vary, likely due to differences in the solid's age, crystallinity, and the experimental conditions under which they were measured.

Table 1: Selected Solubility Product Constants (Ksp) for Chromium (III) Hydroxide

| Solubility Product Constant (Ksp) | Source |

|---|---|

| 6.3 × 10⁻³¹ | [6] |

| 3.0 × 10⁻²⁹ | [9][10] |

| 1.6 × 10⁻³⁰ |[11] |

Key Factors Governing Geochemical Behavior

The stability and concentration of dissolved Cr(III), and thus the behavior of Cr(OH)₃, are primarily governed by pH and the prevailing redox conditions.

Influence of pH

The solubility of chromium hydroxide is highly dependent on pH.[2][5]

-

Acidic Conditions (pH < 4): Cr(OH)₃ is moderately soluble, releasing cationic species such as Cr³⁺ and Cr(OH)²⁺ into the water.[5][12]

-

Near-Neutral to Moderately Alkaline Conditions (pH 6.8 - 11.5): The solubility of Cr(OH)₃ is at its minimum, leading to its effective precipitation and removal from the water column.[5] The dominant aqueous species in this range is the neutral complex Cr(OH)₃⁰.[12]

-

Strongly Alkaline Conditions (pH > 11.5): Solubility increases again due to the formation of the anionic hydroxy complex, Cr(OH)₄⁻.[5][12]

Caption: pH-dependent speciation of Chromium (III).

Influence of Redox Potential (Eh)

Redox conditions determine whether chromium persists as Cr(III) or is converted to Cr(VI), and vice-versa. The interconversion between these states is a critical component of chromium's biogeochemical cycle.

-

Oxidation of Cr(III) to Cr(VI): In oxygenated waters, the primary oxidant for Cr(III) is not dissolved oxygen itself, but rather manganese (III, IV) oxides (e.g., MnO₂).[8][13][14] This process dissolves the Cr(OH)₃ solid and releases mobile, toxic Cr(VI). This oxidation is slow but environmentally significant.[13] Certain bacteria can also mediate this oxidation.[3][14]

-

Reduction of Cr(VI) to Cr(III): The reduction of toxic Cr(VI) is a key natural attenuation process. Common reducing agents in natural waters include dissolved ferrous iron (Fe(II)), dissolved sulfides, and certain types of natural organic matter.[13][14] This reduction reaction leads to the subsequent precipitation of the much less soluble Cr(OH)₃, effectively immobilizing the chromium.[14]

Caption: Simplified chromium redox cycle in natural waters.

Interaction with Other Chemical Species

-

Co-precipitation: Cr(III) can co-precipitate with ferric iron (Fe(III)) to form mixed chromium-iron hydroxides.[7] These mixed phases are often more stable and can exhibit lower solubility across a wider pH range than pure Cr(OH)₃, further limiting chromium's mobility.[7]

-

Complexation: Dissolved organic matter, such as humic and fulvic acids, can form stable complexes with Cr(III).[15] This complexation can increase the solubility of Cr(III) and prevent its precipitation as Cr(OH)₃, thereby enhancing its mobility in aquatic systems.[16]

Experimental Protocols for Analysis

Accurate assessment of chromium's geochemical behavior requires robust analytical methods to differentiate between its species.

Chromium Speciation Analysis

There is no direct standard method for measuring Cr(III). Therefore, its concentration is determined by difference. The general workflow involves measuring total chromium and Cr(VI) in a sample and subtracting the latter from the former.[1][17]

Caption: Experimental workflow for chromium speciation analysis.

Protocol for Cr(VI) Determination (Spectrophotometry with 1,5-Diphenylcarbazide)

This is the most common colorimetric method for selectively determining Cr(VI).[13][18]

-

Reagent Preparation: Prepare a solution of 1,5-diphenylcarbazide (DPC) in an organic solvent like acetone and an acidic solution (e.g., sulfuric or phosphoric acid).[18]

-

Sample Preparation: To a known volume of the filtered water sample, add the acidic solution to adjust the pH to approximately 1-2.[18][19]

-

Color Development: Add the DPC solution. In the acidic medium, DPC reacts specifically with Cr(VI) to form a distinct magenta-colored complex.[19]

-

Measurement: Allow 5-10 minutes for full color development.[18][19] Measure the absorbance of the solution using a spectrophotometer at the maximum wavelength of approximately 540 nm.[18]

-

Quantification: Determine the concentration by comparing the absorbance to a calibration curve prepared from known Cr(VI) standards. The detection limit is typically in the low µg/L range.[13]

Protocol for Total Chromium Determination

Highly sensitive instrumental techniques are required to measure the typically low concentrations of total chromium in natural waters.[20]

-

Sample Preparation (Digestion): To ensure all forms of chromium (dissolved, complexed, different oxidation states) are measured, the sample must be digested. This typically involves adding a strong acid (e.g., nitric acid) and heating the sample.[21] This process breaks down organic complexes and ensures all chromium is in a consistent, soluble ionic state for analysis.

-

Instrumental Analysis: The digested sample is analyzed using a high-sensitivity technique. Common methods include:

-

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS): Offers high sensitivity and is widely used.[21]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Good for multi-element analysis, though may have higher detection limits than GF-AAS or ICP-MS.[21]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Provides the lowest detection limits (sub-µg/L) and is often the preferred method for trace-level analysis.[1][21]

-

Protocol for Cr(OH)₃ Solubility Determination

This protocol is used to determine the solubility of chromium hydroxide under controlled laboratory conditions.[12]

-

Preparation: Freshly precipitate Cr(OH)₃ by adding a base (e.g., ammonium hydroxide) to a solution of a Cr(III) salt (e.g., chromium nitrate).[5]

-

Equilibration: Create a series of suspensions of the Cr(OH)₃ precipitate in a suitable electrolyte solution (e.g., 0.01 M sodium perchlorate) buffered at various pH values.[12] To ensure equilibrium is reached, experiments should be approached from both undersaturation (starting with the solid) and oversaturation (starting with a supersaturated solution).[5][12]

-

Incubation: Agitate the suspensions in an inert atmosphere (e.g., under nitrogen) to prevent oxidation for a sufficient period (days to weeks) to allow the system to reach equilibrium.[12]

-

Separation: Separate the solid phase from the aqueous phase using ultrafiltration (e.g., through a 0.0018-µm filter) to ensure only dissolved species are collected.[12]

-

Analysis: Measure the total dissolved chromium concentration in the filtrate using a sensitive analytical technique like ICP-MS.

-

Data Interpretation: Plot the dissolved chromium concentration as a function of pH to generate the solubility curve for Cr(OH)₃.

Data Summary

Table 2: Influence of pH on the Solubility of Freshly Precipitated Cr(OH)₃

| pH | Solubility | Dominant Aqueous Species | State |

|---|---|---|---|

| < 4 | Moderately Soluble (~520 mg/L at pH 4) | Cr³⁺, Cr(OH)²⁺ | Soluble |

| 6.8 - 11.5 | Insoluble (~0.005 mg/L) | Cr(OH)₃⁰ | Insoluble |

| > 11.5 | Slightly Soluble | Cr(OH)₄⁻ | Soluble |

(Data adapted from PubChem CID 14787)[5]

Table 3: Common Analytical Techniques for Chromium Speciation

| Analytical Technique | Species Measured | Typical Detection Limit | Purpose |

|---|---|---|---|

| UV-Vis Spectrophotometry (with DPC) | Cr(VI) | 1-2 µg/L | Selective determination of hexavalent chromium |

| Graphite Furnace AAS (GF-AAS) | Total Cr | 0.33 µg/L | High-sensitivity total chromium analysis |

| ICP-OES | Total Cr | ~1-5 µg/L | Multi-element total chromium analysis |

| ICP-MS | Total Cr | < 0.1 µg/L | Ultra-trace total chromium analysis |

(Detection limits are approximate and vary by instrument and matrix)[1][13][21][22]

Conclusion

The geochemical behavior of chromium hydroxide is a complex interplay of precipitation, dissolution, redox transformations, and interactions with other chemical constituents in natural waters. Its behavior is overwhelmingly controlled by pH and redox potential. At the near-neutral pH of most surface waters, Cr(OH)₃ is largely insoluble, acting as a natural sink that limits the mobility of trivalent chromium. However, changes in environmental conditions, particularly the presence of manganese oxides which can oxidize Cr(III) to the more toxic and mobile Cr(VI), can remobilize this sequestered chromium. Consequently, a thorough understanding of these processes, supported by robust speciation-specific analytical methods, is essential for accurately assessing the environmental risks associated with chromium and for designing effective water resource management and remediation strategies. The measurement of total chromium alone is insufficient to determine its potential environmental impact.[20]

References

- 1. Method validation and geochemical modelling of chromium speciation in natural waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jlakes.org [jlakes.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Chromium trihydroxide | CrH6O3 | CID 14787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromium(iii)hydroxide [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. brainly.com [brainly.com]

- 10. Answered: 3) Determine the molar solubility of chromium(I) hydroxide in a buffered solution with pH = 11.45. formation of complex ion: Cr(aq) + 40H(aq) + Cr(OH)« (aq) K=… | bartleby [bartleby.com]

- 11. youtube.com [youtube.com]

- 12. Chromium(III) hydrolysis constants and solubility of chromium(III) hydroxide (Journal Article) | OSTI.GOV [osti.gov]

- 13. gfredlee.com [gfredlee.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pjoes.com [pjoes.com]

- 16. mdpi.com [mdpi.com]

- 17. phaseonline.com [phaseonline.com]

- 18. jeest.ub.ac.id [jeest.ub.ac.id]

- 19. sphinxsai.com [sphinxsai.com]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

Navigating the Nuances of Chromium Hydroxide: A Technical Guide to Health and Safety

For Immediate Distribution

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the handling and application of chromium (III) hydroxide. Given its classification for causing skin, eye, and respiratory irritation, a comprehensive understanding of its toxicological profile and adherence to stringent safety protocols are paramount to ensure a safe laboratory environment. This document provides a consolidated overview of health and safety considerations, detailed experimental protocols for toxicity testing, and a visual representation of the toxicological mechanisms of chromium.

Section 1: Chemical and Physical Properties

Chromium (III) hydroxide, with the chemical formula Cr(OH)₃, is a gelatinous green solid. It is generally considered stable under standard laboratory conditions. Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1308-14-1 |

| Molecular Formula | Cr(OH)₃ |

| Molecular Weight | 103.02 g/mol |

| Appearance | Green, gelatinous solid or blue-to-green powder[1] |

| Solubility | Insoluble in water[1][2] |

| Stability | Stable under recommended temperatures and pressures.[3] |

| Decomposition | Decomposes on heating, producing chromium oxides.[1][3] |

| Incompatibilities | Strong oxidizing agents.[3] |

Section 2: Toxicological Data

The toxicological data for chromium (III) hydroxide is not extensively available; however, data for related chromium (III) compounds provide valuable insights. It is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[3]

| Endpoint | Value | Species | Compound Tested |

| Oral LD50 | > 5000 mg/kg | Rat | Chromic Oxide[2] |

| Oral LD50 | > 2000 mg/kg | Rat | Acetic acid, chromium salt, basic[4][5] |

| Inhalation LC50 | > 5.41 mg/L (4h) | Rat | Chromic Oxide[2] |

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified chromium (III) hydroxide as carcinogenic.[3] Similarly, it is not listed by the National Toxicology Program (NTP) or regulated by OSHA as a carcinogen.[3]

Section 3: Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for chromium (III) compounds.

| Organization | Limit | Notes |

| OSHA (PEL) | 0.5 mg/m³ (8-hour TWA) | As Cr(III) compounds |

| NIOSH (REL) | 0.5 mg/m³ (10-hour TWA) | As Cr(III) compounds |

| ACGIH (TLV) | 0.003 mg/m³ (8-hour TWA) | As inhalable particulate matter for water-insoluble Cr(III) compounds |

Section 4: Health and Safety Recommendations

Personal Protective Equipment (PPE)

When handling chromium hydroxide, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat and, if a significant splash risk exists, chemical-resistant aprons or suits.

-

Respiratory Protection: In case of dust generation or inadequate ventilation, a NIOSH-approved respirator with a particulate filter is necessary.

Engineering Controls

-

All handling of chromium hydroxide powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An eyewash station and emergency shower must be readily accessible in the immediate work area.

Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[3]

-

Minimize dust generation and accumulation.[3]

-

Wash hands thoroughly after handling.[3]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill and Disposal Procedures

In the event of a spill, evacuate the area and prevent dust from spreading. Wear appropriate PPE and use a HEPA-filtered vacuum or wet sweeping to clean up the material. Place the collected waste in a sealed, labeled container for disposal as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of chromium-containing waste down the drain.

Section 5: Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable assessment of chemical toxicity.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

-

Test Substance Application: 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of shaved skin on the back of the rabbit. The site is then covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Confirmatory Test: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.

-

Test Substance Instillation: A single dose of the test substance (0.1 mL of a liquid or not more than 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular lesions are scored using a standardized system.

-

Confirmatory Test: If a corrosive effect is not observed, the test is confirmed with up to two additional animals.

Acute Inhalation Toxicity (Following OECD Guideline 403)

This test determines the potential health hazards from short-term inhalation exposure.

-

Animal Model: Typically, young adult rats are used.

-

Exposure: The animals are exposed to the test substance, usually as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours).

-

Concentrations: A range of concentrations is tested to determine a dose-response relationship.

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days. Body weight, clinical signs, and mortality are recorded.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Section 6: Toxicological Pathways and Mechanisms

While chromium (VI) is a well-established carcinogen, the toxicity of chromium (III) is less severe and its mechanism is a subject of ongoing research. The primary concern with chromium (III) is its potential for genotoxicity under certain conditions.

References

A Technical Guide to the Natural Occurrence and Analysis of Chromium Hydroxide Minerals, with a Focus on Bracewellite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium hydroxide minerals, a group of naturally occurring inorganic compounds, are of significant interest due to their role in geochemical processes and their potential applications in various scientific fields. This technical guide provides a comprehensive overview of the natural occurrence, formation, and detailed analytical characterization of these minerals, with a particular focus on bracewellite (CrO(OH)). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in the properties and analysis of these materials.

Natural Occurrence and Formation of Bracewellite

Bracewellite is a relatively rare chromium oxide-hydroxide mineral.[1] Its discovery is credited to Smith Bracewell, the former Director of the British Guyana Geological Survey.[1]

Geological Setting and Associated Minerals

The type locality for bracewellite is the Merume River basin in Guyana.[1] It is found in what is described as "merumite," a complex assemblage of chromium minerals.[2] This assemblage is believed to be of hydrothermal origin.[2] Bracewellite occurs in fine-grained intergrowths with other chromium minerals, including:[1]

-

Eskolaite (Cr₂O₃)

-

Grimaldiite (CrO(OH))

-

Guyanaite (CrO(OH))

-

Mcconnellite (CuCrO₂)

Bracewellite, grimaldiite, and guyanaite are trimorphous, meaning they share the same chemical formula but have different crystal structures.[1]

Geochemical Formation Pathway

The formation of bracewellite and other chromium hydroxide minerals is intrinsically linked to the hydrothermal alteration of ultramafic rocks, which are rich in chromium-bearing minerals like chromite. The following diagram illustrates a plausible geochemical pathway for the formation of bracewellite.

Quantitative Data

The following tables summarize the key quantitative data for bracewellite.

Table 1: Chemical Composition of Bracewellite

| Oxide | Weight % (Merume River, Guyana Sample)[1] | Idealized Weight % (CrO(OH)) |

| Cr₂O₃ | 70.6 | 89.40 |

| Fe₂O₃ | 15.1 | - |

| Al₂O₃ | 6.2 | - |

| V₂O₃ | 0.64 | - |

| TiO₂ | 0.17 | - |

| H₂O | 6.9 | 10.60 |

| Total | 99.6 | 100.00 |

Note: The sample from Merume River was estimated to contain 30% eskolaite.[1]

Table 2: Crystallographic and Physical Properties of Bracewellite

| Property | Value |

| Crystal System | Orthorhombic[1] |

| Space Group | Pbnm[1] |

| Cell Dimensions | a = 4.492(3) Å, b = 9.860(5) Å, c = 2.974(2) Å[1] |

| Z (formula units/unit cell) | 4[1] |

| Density (measured) | 4.45 - 4.48 g/cm³[1] |

| Density (calculated) | 4.28 g/cm³[1] |

| Color | Deep red to black[1] |

| Streak | Dark brown[1] |

| Lustre | Sub-Vitreous, Sub-Metallic |

| Hardness (Mohs) | 5.5 - 6.5 |

Experimental Protocols

The characterization of bracewellite and associated chromium hydroxide minerals involves a suite of analytical techniques. The following sections detail the general methodologies for the key experiments.

Sample Preparation

For most analytical techniques, the mineral sample must be carefully prepared. This typically involves:

-

Crushing and Grinding : The bulk sample is crushed and then ground to a fine powder (typically <10 µm) to ensure a homogeneous sample and to produce a sufficient number of randomly oriented crystallites for X-ray diffraction.

-

Mounting and Polishing : For electron microscopy and microanalysis, fragments of the mineral are mounted in an epoxy resin, and the surface is ground and polished to a smooth, flat finish. The polished surface is then coated with a thin layer of conductive material, such as carbon, to prevent charging under the electron beam.

X-ray Powder Diffraction (XRD)

X-ray powder diffraction is a primary technique for mineral identification and the determination of its crystal structure.

-

Instrumentation : A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation), a sample holder, and a detector.

-

Procedure :

-

The powdered sample is packed into a sample holder.

-

The instrument is set to scan over a specific range of 2θ angles (e.g., 5° to 70°).

-

The X-ray generator is operated at a specific voltage and current (e.g., 40 kV and 30 mA).

-

The goniometer scans at a continuous rate (e.g., 1°/minute) with a specific step size (e.g., 0.02°).

-

The detector records the intensity of the diffracted X-rays at each 2θ angle.

-

-

Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a database of known mineral patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) for phase identification. The positions and intensities of the diffraction peaks are used to refine the unit cell parameters of the mineral.

Electron Probe Microanalysis (EPMA)

EPMA is used to obtain quantitative chemical analyses of minerals on a microscopic scale.

-